molecular formula C16H17N3O4S B353194 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1025031-50-8

3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(p-tolylamino)thiazolidine-2,4-dione

Cat. No.: B353194
CAS No.: 1025031-50-8
M. Wt: 347.4g/mol
InChI Key: IYAXONNKBTXNMI-UHFFFAOYSA-N
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Description

3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(p-tolylamino)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(p-tolylamino)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the p-Tolylamino Group: The thiazolidine-2,4-dione intermediate is then reacted with p-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Incorporation of the 2,5-Dioxopyrrolidin-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the ethyl chain with 2,5-dioxopyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows it to interact with proteins, potentially modulating their function.

Medicine

    Drug Development: Due to its biological activity, the compound is a candidate for drug development, particularly in the treatment of metabolic disorders.

    Diagnostic Tools: It can be used in the development of diagnostic assays for various diseases.

Industry

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(p-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(p-tolylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its ability to interact with a broader range of molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-2-4-11(5-3-10)17-14-15(22)19(16(23)24-14)9-8-18-12(20)6-7-13(18)21/h2-5,14,17H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAXONNKBTXNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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